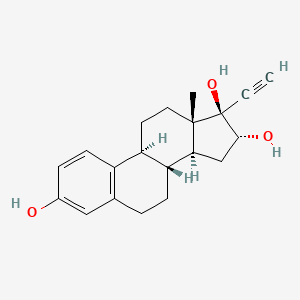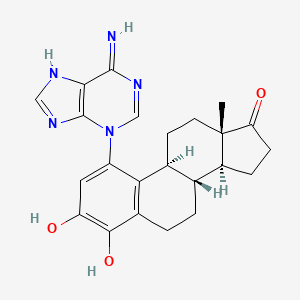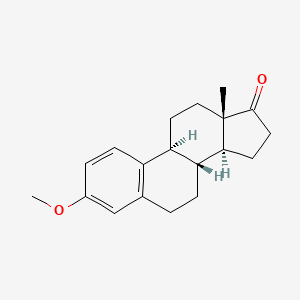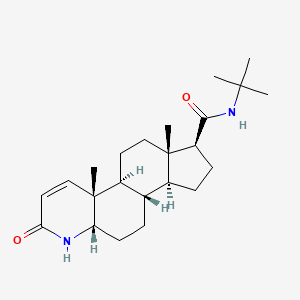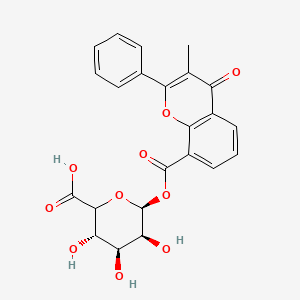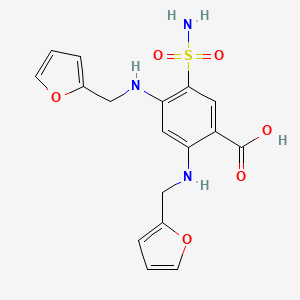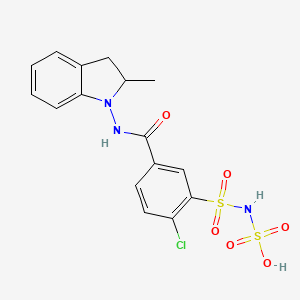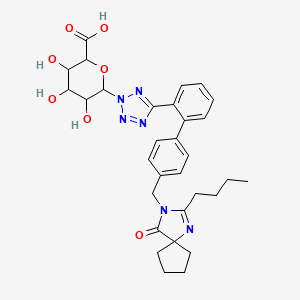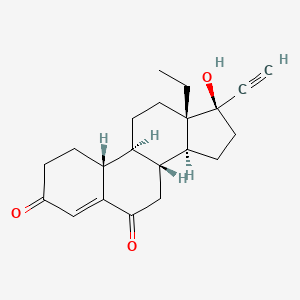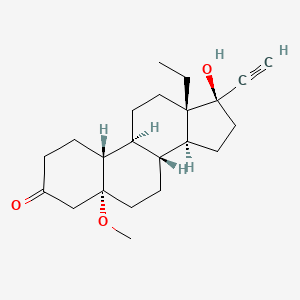
Iopamidol Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iopamidol Impurity E is an impurity of Iopamidol . Iopamidol is a contrast agent developed by Bracco with nonionic, low-osmolar properties .
Synthesis Analysis
A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1-(((3,5-bis-(chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis
Three crystal forms of iopamidol have been elucidated: an anhydrous, a monohydrate, and a pentahydrate form. These forms showed the occurrence of different conformations, atropisomeric in nature . The molecular structure of Iopamidol was calculated by the B3LYP density functional model with the LANL2DZ basis set .Chemical Reactions Analysis
The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .Physical And Chemical Properties Analysis
Iopamidol forms anhydrous and monohydrate crystals, characterized by differential thermal analyses, x-ray diffraction patterns, and solubility patterns . .Aplicaciones Científicas De Investigación
MRI and CT Diagnostic Applications : Iopamidol, a common contrast medium for diagnostic CT, has properties that make it potentially useful for MRI applications. It can induce a T2-shortening effect on water signal in MRI, which could be useful for combined MRI and CT studies (Aime et al., 2005).
Purification and Separation Methods : Advances in preparative high-performance liquid chromatography have been made for the purification of high-purity iopamidol. This research is crucial for producing iopamidol with lower impurity levels and higher recovery rates, enhancing its application in medical imaging (Huajun Li & Qian Chen, 2018).
pH Mapping in Medical Imaging : Iopamidol has been utilized for pH mapping in kidneys, which is significant for diagnostic imaging. It provides accurate pH measurements, which can be valuable in identifying and understanding various physiological and pathological conditions (Longo et al., 2011).
Environmental Impact and Treatment : Studies have explored the environmental impact of iopamidol, particularly its transformation during water treatment processes. Understanding the behavior of iopamidol in water treatment is crucial for assessing its environmental impact and developing strategies to mitigate potential risks (Mian Li et al., 2021).
Degradation and Remediation Strategies : Research into the degradation of iopamidol in various environmental conditions, like under UV and visible light treatment, offers insights into remediation strategies for halogenated organic compounds in water resources (Cen Zhao et al., 2014).
Impact on Disinfection By-Products : Studies have shown that iopamidol, as an iodinated X-ray contrast medium, can contribute to the formation of toxic iodinated disinfection by-products in water, raising concerns about water safety and treatment methods (Stephen E. Duirk et al., 2011).
Safety and Hazards
Iopamidol impurity A is used in laboratory chemicals and synthesis of substances . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol Impurity E involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/methanol/water.", "Step 4: Analyze the purified product by HPLC and characterize it by NMR and mass spectrometry." ] } | |
Número CAS |
60166-92-9 |
Nombre del producto |
Iopamidol Impurity E |
Fórmula molecular |
C19H24I3N3O9 |
Peso molecular |
819.13 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



